1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Overview
Description
1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a tetrazole moiety and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring. Common methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamines with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, an isocyanide, an aldehyde, and a carboxylic acid to form the piperazine derivative.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the brain.
Pathways Involved: By inhibiting acetylcholinesterase, the compound can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the tetrazole moiety.
1-(4-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a methoxyphenyl group.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Features a dichlorophenyl group.
Uniqueness: 1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is unique due to the presence of both the tetrazole and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O.2ClH/c1-20-12-4-2-11(3-5-12)19-13(15-16-17-19)10-18-8-6-14-7-9-18;;/h2-5,14H,6-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIRZJLJCZLXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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